Beta-Amyloid (4-42) is classified as an amyloid beta peptide, a group of peptides that includes various isoforms such as Beta-Amyloid (1-42) and Beta-Amyloid (1-40). It is produced primarily in the brain and is associated with neurodegenerative processes. The peptide can be synthesized in vitro for research purposes, allowing for the study of its aggregation behavior and interaction with neural cells.
The synthesis of Beta-Amyloid (4-42) typically employs solid-phase peptide synthesis techniques, specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to form the desired peptide chain while minimizing aggregation during synthesis.
Recent advancements have introduced techniques such as using pseudoprolines as aggregation disruptors and incorporating solubilizing tags to enhance yield and purity. For example, a study demonstrated the use of a double linker system to improve solubility and chromatographic resolution during purification processes . The final product can be purified using reverse-phase high-performance liquid chromatography, which is crucial for obtaining high-purity peptides necessary for biological assays .
Beta-Amyloid (4-42) has a molecular weight of approximately 4 kDa and exhibits a complex structure characterized by its ability to form beta-sheet conformations, which are essential for its aggregation into fibrils. The secondary structure can be analyzed using techniques such as circular dichroism spectroscopy, which reveals information about the peptide's conformation in solution .
The structural data indicates that Beta-Amyloid (4-42) tends to adopt a more flexible conformation compared to its longer counterpart, Beta-Amyloid (1-42), potentially influencing its aggregation kinetics .
Beta-Amyloid (4-42) undergoes several chemical reactions that facilitate its aggregation into oligomers and fibrils. These reactions include:
Studies have shown that modifications in pH and ionic strength can significantly influence these reactions, altering the stability and aggregation behavior of Beta-Amyloid (4-42) .
The mechanism by which Beta-Amyloid (4-42) contributes to neurotoxicity involves several key processes:
Research indicates that even low concentrations of oligomeric forms can impair synaptic function and lead to cognitive deficits .
Beta-Amyloid (4-42) exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
Beta-Amyloid (4-42) is extensively used in scientific research related to Alzheimer's disease. Its applications include:
Research continues to explore innovative methods for targeting Beta-Amyloid aggregates therapeutically, highlighting its significance in neurodegenerative disease research .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3